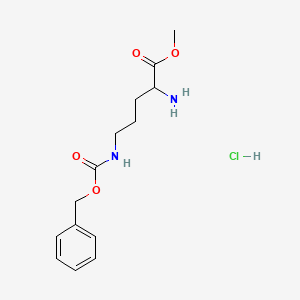

![molecular formula C17H20F2N4O3S B15285423 (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the once-weekly treatment of type 2 diabetes mellitus. Omarigliptin works by inhibiting the enzyme DPP-4, which increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones help regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .

Méthodes De Préparation

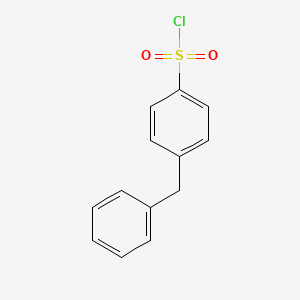

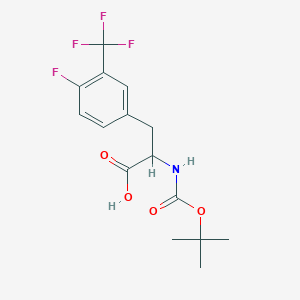

The synthesis of Omarigliptin involves several key steps, including the use of ruthenium-catalyzed reactions. The synthetic route typically includes the following steps :

Dynamic Kinetic Resolution (DKR) Reduction: A racemic α-aminoketone is reduced to set two contiguous stereogenic centers.

Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.

Ruthenium-Catalyzed Oxidation: The dihydropyran is oxidized to the desired pyranone.

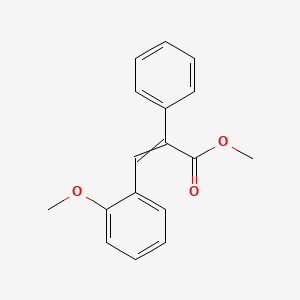

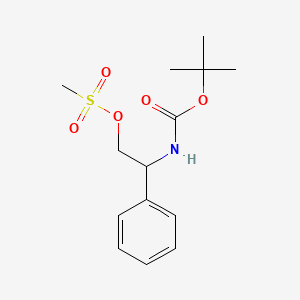

Reductive Amination: A highly functionalized pyranone undergoes reductive amination with a mesylated pyrazole, followed by deprotection of a Boc group.

Industrial production methods involve scaling up these reactions to produce Omarigliptin in large quantities while maintaining high selectivity and efficiency .

Analyse Des Réactions Chimiques

Omarigliptin undergoes several types of chemical reactions, including:

Reduction: The DKR reduction of a racemic α-aminoketone to set stereogenic centers.

Cycloisomerization: The conversion of bis-homopropargylic alcohol to dihydropyran.

Oxidation: Ruthenium-catalyzed oxidation of pyranol to pyranone.

Reductive Amination: The reaction of pyranone with mesylated pyrazole to form Omarigliptin.

Common reagents and conditions used in these reactions include ruthenium catalysts, mesylated pyrazole, and Boc deprotection agents. The major products formed from these reactions are the intermediates and final product, Omarigliptin .

Applications De Recherche Scientifique

Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Omarigliptin serves as a model compound for studying DPP-4 inhibitors and their synthesis.

Biology: Research on Omarigliptin helps understand the role of incretin hormones in glucose regulation.

Mécanisme D'action

Omarigliptin exerts its effects by inhibiting the enzyme DPP-4, which is responsible for degrading incretin hormones. By inhibiting DPP-4, Omarigliptin increases the levels of GLP-1 and GIP, which in turn:

Increase Insulin Secretion: In response to elevated blood glucose levels.

Decrease Glucagon Release: Reducing hepatic glucose production.

Slow Gastric Emptying: Helping to control postprandial glucose levels

Comparaison Avec Des Composés Similaires

Omarigliptin is compared with other DPP-4 inhibitors such as alogliptin, linagliptin, saxagliptin, and sitagliptin. The key differences include:

Dosing Frequency: Omarigliptin is administered once weekly, whereas other DPP-4 inhibitors are typically administered once daily.

Efficacy: Omarigliptin has shown similar glycemic efficacy to other DPP-4 inhibitors in clinical trials.

Safety Profile: Omarigliptin has a favorable safety profile with a low incidence of adverse events.

Similar compounds include alogliptin, linagliptin, saxagliptin, and sitagliptin, which are also DPP-4 inhibitors used for the treatment of type 2 diabetes mellitus .

Propriétés

Formule moléculaire |

C17H20F2N4O3S |

|---|---|

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |

InChI |

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3 |

Clé InChI |

MKMPWKUAHLTIBJ-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B15285343.png)

![2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid](/img/structure/B15285371.png)

![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)

![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)